molecular formula C24H23N5O5S B3297703 1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one CAS No. 896268-12-5

1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one

Cat. No.: B3297703
CAS No.: 896268-12-5
M. Wt: 493.5 g/mol
InChI Key: RGKDHLHGNVLZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one is a complex organic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with various substituents such as methoxyphenyl, nitrophenyl, and propanoyl groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole and thiadiazine rings, followed by the introduction of the various substituents. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up the laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one can be compared with other similar compounds, such as:

    1-{3-[(4-methoxyphenyl)methyl]-6-(4-chlorophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one: This compound has a chlorophenyl group instead of a nitrophenyl group, which may result in different chemical and biological properties.

    1-{3-[(4-methoxyphenyl)methyl]-6-(4-methylphenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one: The presence of a methylphenyl group instead of a nitrophenyl group can also lead to variations in reactivity and activity.

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.

Properties

IUPAC Name

1-[3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5S/c1-4-19(30)23-22(16-8-10-17(11-9-16)29(32)33)28(21(31)5-2)27-20(25-26-24(27)35-23)14-15-6-12-18(34-3)13-7-15/h6-13H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKDHLHGNVLZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(N(N2C(=NN=C2S1)CC3=CC=C(C=C3)OC)C(=O)CC)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one
Reactant of Route 2
1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one
Reactant of Route 3
1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one
Reactant of Route 4
1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one
Reactant of Route 5
1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one
Reactant of Route 6
Reactant of Route 6
1-{3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.